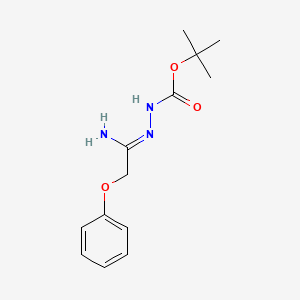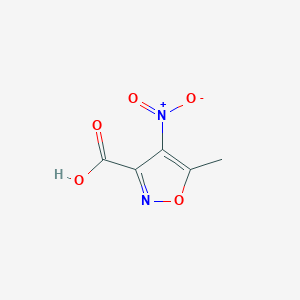![molecular formula C7H5N3O2 B1393026 [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid CAS No. 1234616-36-4](/img/structure/B1393026.png)
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid
Vue d'ensemble
Description
“[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid” is a non-naturally occurring small molecule . It is a subtype of bioisosteric purine analogs . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . The starting materials and the copper catalyst are readily available and inexpensive .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid molecular structure is a subtype of bioisosteric purine analogs . It is the most studied among the four different families of isomers of the 1,2,4-triazolopyrimidine heterocycle system .Chemical Reactions Analysis
The chemical reactions of [1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involve a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis
The physical form of [1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid is a white solid . It has a molecular weight of 177.16 . The compound has a density of 1.33±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Structural Development
- Metal-Free Synthesis: The biologically significant 1,2,4-triazolo[1,5-a]pyridines can be synthesized using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation. This method features short reaction times and high yields (Zheng et al., 2014).
- Diverse Supramolecular Synthons: The study of 1,2,4-triazolo[1,5-a]pyridine derivatives with different 2-substituents reveals diverse supramolecular synthons in their crystal structures. These unique electronic and intermolecular interactional characteristics of 2-substituents influence the crystal structures, forming non-conventional types of intermolecular hydrogen bonds (Chai et al., 2019).
Biological Activities
- Antimicrobial Activities: Various [1,2,4]triazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For example, certain compounds show potent activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents (Xiao et al., 2014).
- Herbicidal Activities: Some 1,2,4-triazolo[4,3-a]pyridine derivatives demonstrate good herbicidal activity against various weeds, such as Echinochloa crusgalli and Setaria faberii. These compounds, including 8-chloro-3-(4-propylphenyl)-[1,2,4]-triazolo[4,3-a]pyridine, could potentially be developed into novel herbicides (Liu et al., 2015).
Chemical Properties and Applications
- Microwave-Assisted Synthesis: A microwave-assisted protocol for the synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines offers a versatile and environmentally friendly approach. This method is efficient and can be used with a variety of substrates, indicating its potential for rapid design and development of triazolopyridine frameworks (Ibrahim et al., 2020).
Propriétés
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)8-4-9-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNISMDFEGHAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)





![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)
![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)




![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)